Ethyl 5-hydroxy-4-((4-methylpiperazin-1-yl)methyl)-2-phenylbenzofuran-3-carboxylate dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Ethyl 5-hydroxy-4-((4-methylpiperazin-1-yl)methyl)-2-phenylbenzofuran-3-carboxylate dihydrochloride is a useful research compound. Its molecular formula is C23H28Cl2N2O4 and its molecular weight is 467.39. The purity is usually 95%.
BenchChem offers high-quality Ethyl 5-hydroxy-4-((4-methylpiperazin-1-yl)methyl)-2-phenylbenzofuran-3-carboxylate dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 5-hydroxy-4-((4-methylpiperazin-1-yl)methyl)-2-phenylbenzofuran-3-carboxylate dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antidepressant Potential
Studies have highlighted the antidepressant-like activities of compounds structurally related to Ethyl 5-hydroxy-4-((4-methylpiperazin-1-yl)methyl)-2-phenylbenzofuran-3-carboxylate dihydrochloride. For instance, compounds acting as 5-HT3 receptor antagonists have shown promising antidepressant-like activities in forced swim tests, suggesting the therapeutic potential of structurally related compounds in treating depression (Mahesh et al., 2011).
Anti-inflammatory and Anti-cancer Properties
Research into novel 2-amino-5-hydroxyindole derivatives, which share a similar structural motif with Ethyl 5-hydroxy-4-((4-methylpiperazin-1-yl)methyl)-2-phenylbenzofuran-3-carboxylate dihydrochloride, has shown that these compounds can potently inhibit human 5-lipoxygenase. This enzyme is key in the biosynthesis of leukotrienes, implicating these compounds' potential in treating inflammatory diseases and possibly cancer (Landwehr et al., 2006).
Anti-Hepatitis B Virus Activity
The synthesis of ethyl 5-hydroxyindole-3-carboxylates and their evaluation against hepatitis B virus (HBV) have been reported. Notably, certain compounds within this class have demonstrated significant anti-HBV activity, surpassing the effectiveness of the standard treatment, lamivudine. This highlights the potential of Ethyl 5-hydroxy-4-((4-methylpiperazin-1-yl)methyl)-2-phenylbenzofuran-3-carboxylate dihydrochloride and its analogs in antiviral therapy (Chunshen Zhao et al., 2006).
properties
IUPAC Name |
ethyl 5-hydroxy-4-[(4-methylpiperazin-1-yl)methyl]-2-phenyl-1-benzofuran-3-carboxylate;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O4.2ClH/c1-3-28-23(27)21-20-17(15-25-13-11-24(2)12-14-25)18(26)9-10-19(20)29-22(21)16-7-5-4-6-8-16;;/h4-10,26H,3,11-15H2,1-2H3;2*1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCCSHOQUMOVUHT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C1C(=C(C=C2)O)CN3CCN(CC3)C)C4=CC=CC=C4.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28Cl2N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.